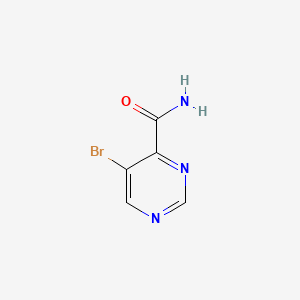

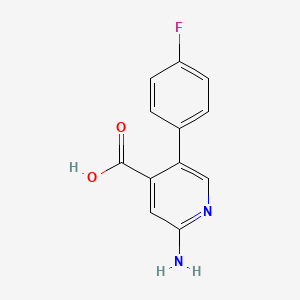

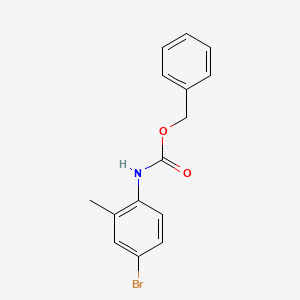

Benzyl (4-bromo-2-methylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

C15H14BrNO2 C_{15}H_{14}BrNO_2 C15H14BrNO2

and a molecular weight of 320.186. It has several applications in scientific research, particularly in organic chemistry. Below, I will detail six unique applications, each within its own dedicated section.Crystallography Studies

Benzyl (4-bromo-2-methylphenyl)carbamate can be used in crystallography to understand the molecular and crystal structure of organic compounds. The crystal structure analysis provides insights into the arrangement of atoms and can help in elucidating the stereochemistry of the molecule, which is crucial for understanding its reactivity and interaction with other molecules .

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are used to temporarily mask a functional group to prevent it from reacting under certain conditions. Benzyl (4-bromo-2-methylphenyl)carbamate can serve as a protecting group for alcohols or amines during synthesis. This is particularly useful when the molecule contains multiple reactive sites and selective reactivity is desired .

Nucleophilic Substitution Reactions

The benzylic position of Benzyl (4-bromo-2-methylphenyl)carbamate is a site for nucleophilic substitution reactions. This property is utilized in the synthesis of various organic compounds where the introduction of a nucleophile at the benzylic position is required. The compound’s structure allows for resonance stabilization, which can facilitate both SN1 and SN2 reactions .

Free Radical Chemistry

Benzyl (4-bromo-2-methylphenyl)carbamate can undergo free radical reactions at the benzylic position. This is useful in reactions such as free radical bromination, where the bromine radical can abstract a hydrogen atom from the benzylic position, leading to the formation of a new carbon-bromine bond .

Carbamate Synthesis

Carbamates are important in a variety of fields, including medicinal chemistry and material science. Benzyl (4-bromo-2-methylphenyl)carbamate itself is a carbamate and can be used as a starting material or intermediate in the synthesis of other carbamates. This is significant for the development of pharmaceuticals and polymers .

特性

IUPAC Name |

benzyl N-(4-bromo-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJDMLNYSWZIGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682141 |

Source

|

| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4-bromo-2-methylphenyl)carbamate | |

CAS RN |

1245563-07-8 |

Source

|

| Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。